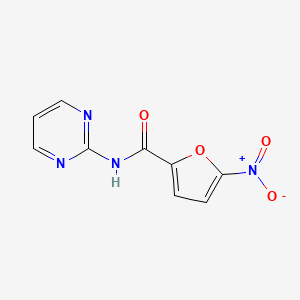

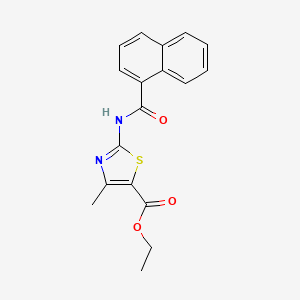

![molecular formula C18H15ClN2O2S B5881238 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide CAS No. 5623-65-4](/img/structure/B5881238.png)

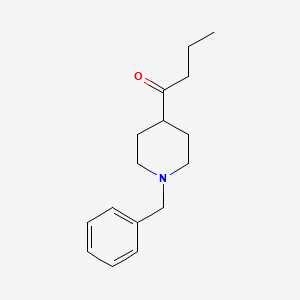

2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzamide derivatives, including those with thiazol and methoxybenzyl groups, are of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are often explored for their potential in treating various diseases and for their unique chemical and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives can involve multi-step chemical processes, often starting from benzoic acid or its derivatives. For example, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide by Mohamed et al. (2020) demonstrates an efficient synthetic methodology for producing benzamide derivatives with potential insecticidal activity (Mohamed et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the study by Ćaleta et al. (2008) provides insights into the crystal structure of novel benzothiazole benzamide derivatives, highlighting the importance of hydrogen bonding and π-π interactions in their molecular organization (Ćaleta et al., 2008).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cyclization, S-alkylation, and aminomethylation, to yield a wide range of heterocyclic compounds. The study by Hovsepyan et al. (2014) explores the synthesis of 4-methoxybenzyl- and 3-chloro-4-methoxybenzyl-substituted 1,2,4-triazoles and 1,3,4-thiadiazoles, showcasing the versatility of benzamide derivatives in chemical transformations (Hovsepyan et al., 2014).

Safety and Hazards

Specific safety and hazard information for 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide is not available in the retrieved information. General safety measures for handling chemicals should be followed, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

Similar compounds have been reported to inhibit tubulin polymerization and have NLRP3 inhibitory activity . These targets play crucial roles in cell division and inflammatory responses, respectively.

Mode of Action

Based on the reported activities of similar compounds, it can be hypothesized that this compound may interact with its targets (eg, tubulin or NLRP3) to inhibit their normal function . This could result in the prevention of cell division or reduction of inflammatory responses.

Result of Action

Based on the potential targets and mode of action, it can be hypothesized that the compound may lead to the inhibition of cell division and reduction of inflammatory responses .

特性

IUPAC Name |

2-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2S/c1-23-13-8-6-12(7-9-13)10-14-11-20-18(24-14)21-17(22)15-4-2-3-5-16(15)19/h2-9,11H,10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEZBRNEQKOZFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359733 |

Source

|

| Record name | F0344-0872 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5623-65-4 |

Source

|

| Record name | F0344-0872 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5881180.png)

![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)